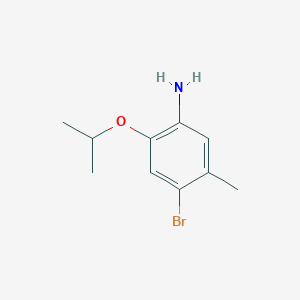

4-Bromo-2-isopropoxy-5-methylaniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14BrNO |

|---|---|

Molecular Weight |

244.13 g/mol |

IUPAC Name |

4-bromo-5-methyl-2-propan-2-yloxyaniline |

InChI |

InChI=1S/C10H14BrNO/c1-6(2)13-10-5-8(11)7(3)4-9(10)12/h4-6H,12H2,1-3H3 |

InChI Key |

XQFOMCMQQIHFIF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Br)OC(C)C)N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Bromo 2 Isopropoxy 5 Methylaniline

Retrosynthetic Analysis and Identification of Key Synthetic Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-Bromo-2-isopropoxy-5-methylaniline, the analysis suggests several potential synthetic routes by disconnecting the key functional groups: the carbon-bromine (C-Br) bond, the aryl ether bond (C-O), and the carbon-nitrogen (C-N) bond.

Two primary logical pathways emerge from this analysis:

Pathway A : This route involves the late-stage bromination of an aniline (B41778) precursor. The key disconnection is the C-Br bond, which identifies 2-isopropoxy-5-methylaniline as the immediate precursor. This precursor can be further simplified by disconnecting the ether linkage, leading back to 2-amino-4-methylphenol (B1222752) and an isopropylation agent.

Pathway B : An alternative strategy involves the formation of the ether bond as the final or penultimate step. Disconnecting the isopropoxy group points to 4-bromo-2-hydroxy-5-methylaniline as the key intermediate. This hydroxylated compound would then be subjected to etherification to yield the target molecule.

Both pathways rely on the strategic introduction of substituents onto a simpler aromatic core, such as p-toluidine (B81030) (4-methylaniline) or 2-amino-4-methylphenol. The choice of pathway often depends on the ability to control the regioselectivity of the bromination and etherification steps to achieve the desired substitution pattern.

Regioselective Bromination Approaches for Aniline Derivatives

The introduction of a bromine atom at a specific position on the aniline ring is a critical step in the synthesis of this compound. The powerful activating and ortho-, para-directing nature of the amino group requires careful selection of reagents and conditions to achieve the desired regioselectivity and avoid unwanted side reactions like polybromination. ccspublishing.org.cnresearchgate.net

Utilizing N-Bromosuccinimide (NBS) and Other Electrophilic Brominating Agents

Electrophilic aromatic bromination is the standard method for introducing bromine onto an activated aromatic ring. rsc.orgrsc.org

N-Bromosuccinimide (NBS) : NBS is a widely used reagent for the monobromination of electron-rich aromatic compounds like anilines and phenols. thieme-connect.comwikipedia.org It is considered a milder and more selective source of electrophilic bromine compared to molecular bromine (Br₂). The reaction proceeds via an electrophilic aromatic substitution mechanism. rsc.orgmdpi.com For highly activated substrates, the reaction can be rapid, and careful control of stoichiometry is necessary to prevent the formation of di- or tri-brominated products. thieme-connect.com

Other Brominating Agents : A variety of other reagents have been developed for the bromination of anilines. These include systems like potassium bromide combined with an oxidant (e.g., ZnAl-BrO₃⁻-LDHs), which can provide good yields of brominated anilines under acidic conditions. ccspublishing.org.cn For achieving unconventional regioselectivity, such as meta-bromination, specialized palladium-catalyzed systems with reagents like N-bromophthalimide (NBP) have been developed, though these are less relevant for the ortho/para substitution required for this synthesis. nih.govrsc.org

In the context of synthesizing the target molecule via Pathway A (bromination of 2-isopropoxy-5-methylaniline), the existing amino and isopropoxy groups are both ortho-, para-directing. The desired bromination occurs at the C4 position, which is para to the isopropoxy group and ortho to the amino group. The steric bulk of the isopropoxy group and the strong directing effect of the amino group must be carefully considered to favor this outcome.

Optimization of Reaction Conditions for Selective Bromination

Achieving high regioselectivity in the bromination of substituted anilines is highly dependent on the reaction conditions.

Solvent Effects : The polarity of the solvent can have a marked impact on the regioselectivity of bromination, particularly when using NBS. thieme-connect.comlookchem.com For instance, using N,N-dimethylformamide (DMF) as the solvent often promotes high selectivity for the para-position relative to the most activating group. wikipedia.org A study on meta-substituted anilines showed that the distribution of isomers could be tuned by varying the solvent from nonpolar (dioxane) to polar aprotic (DMSO). thieme-connect.com

Temperature : Bromination reactions of highly activated anilines are typically conducted at low temperatures (e.g., 0 °C) or room temperature to moderate the reaction rate and minimize the formation of byproducts. ccspublishing.org.cnmdpi.com

Amine Protection : To control the powerful activating effect of the amino group and prevent polybromination, the amine is often temporarily protected as an acetamide. google.com The N-acetyl group is less activating than the amino group and its steric bulk can help direct the electrophile to less hindered positions. After bromination, the protecting group is removed by hydrolysis to regenerate the aniline. google.com

Catalysts and Additives : While many electrophilic brominations proceed without a catalyst, some systems utilize additives to enhance selectivity. For example, copper halides have been used as catalysts for the regioselective chlorination and bromination of unprotected anilines in ionic liquids. beilstein-journals.org

The following table summarizes how different reaction parameters can influence the outcome of aniline bromination.

| Parameter | Condition | Effect on Bromination | Reference |

|---|---|---|---|

| Reagent | N-Bromosuccinimide (NBS) | Mild and selective for monobromination of activated rings. | thieme-connect.comwikipedia.org |

| KBr / Oxidant | Effective for mono- or poly-bromination depending on stoichiometry. | ccspublishing.org.cn | |

| Solvent | Acetonitrile (MeCN) | Common solvent for electrophilic bromination. | mdpi.com |

| N,N-Dimethylformamide (DMF) | Can promote high para-selectivity with NBS. | wikipedia.org | |

| Dichloromethane (CH₂Cl₂) | Less polar solvent, can influence isomer distribution. | lookchem.com | |

| Temperature | 0 °C to Room Temperature | Lower temperatures help control reactivity and improve selectivity. | ccspublishing.org.cnmdpi.com |

| Strategy | Amine Protection (Acetamide) | Moderates activating effect, prevents polybromination, and influences regioselectivity through sterics. | google.com |

Etherification (Isopropoxylation) of Hydroxylated Aromatic Intermediates

The introduction of the isopropoxy group is achieved through the etherification of a hydroxylated precursor, such as 4-bromo-2-hydroxy-5-methylaniline. The most common and effective method for this transformation is the Williamson ether synthesis.

Alkylation Strategies for Isopropoxy Group Introduction

The Williamson ether synthesis is a robust SN2 reaction that forms an ether from an organohalide and an alkoxide. wikipedia.org In this specific synthesis, it involves two key steps:

Deprotonation : The hydroxyl group of the phenolic intermediate is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). wikipedia.orgmasterorganicchemistry.com

Nucleophilic Substitution : The resulting phenoxide ion acts as a nucleophile and attacks an isopropyl electrophile, such as 2-bromopropane (B125204) or 2-iodopropane. The halide acts as a leaving group, resulting in the formation of the desired isopropyl ether.

A significant challenge in this step is the potential for a competing elimination (E2) reaction, as a secondary alkyl halide (isopropyl bromide) is used. The phenoxide is a strong nucleophile but also a reasonably strong base, which can promote the elimination of HBr from 2-bromopropane to form propene as a byproduct. wikipedia.org

Multi-step Synthetic Pathways for this compound

A plausible multi-step synthetic pathway for this compound can be devised from commercially available starting materials. A common strategy in the synthesis of substituted anilines involves the protection of the highly reactive amino group to control its directing effects and reactivity during subsequent electrophilic aromatic substitution reactions.

One potential synthetic route commences with 2-amino-4-methylphenol. The following sequence of reactions can be proposed:

Protection of the Amino Group: The synthesis can begin with the protection of the amino group of 2-amino-4-methylphenol as an acetamide. This is typically achieved by reacting the starting material with acetic anhydride. This step is crucial to deactivate the amino group and prevent side reactions during subsequent steps. The resulting intermediate is N-(2-hydroxy-5-methylphenyl)acetamide.

Williamson Ether Synthesis: The next step involves the introduction of the isopropoxy group via a Williamson ether synthesis. The phenolic hydroxyl group of N-(2-hydroxy-5-methylphenyl)acetamide is deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form a phenoxide ion. This is followed by nucleophilic substitution with 2-bromopropane to yield N-(2-isopropoxy-5-methylphenyl)acetamide.

Electrophilic Aromatic Substitution (Bromination): With the amino group protected and the isopropoxy group in place, the next step is the regioselective bromination of the aromatic ring. The directing effects of the acetamido and isopropoxy groups will guide the incoming electrophile. The bromination can be carried out using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The desired 4-bromo isomer is expected as a major product.

Deprotection of the Amino Group: The final step in the synthesis is the removal of the acetyl protecting group to regenerate the free aniline. This is typically accomplished by acid or base-catalyzed hydrolysis. For instance, heating the N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide with aqueous hydrochloric acid will yield the target compound, this compound.

The following table summarizes the proposed multi-step synthesis:

| Step | Reaction | Starting Material | Reagents | Product |

| 1 | Protection | 2-Amino-4-methylphenol | Acetic anhydride | N-(2-hydroxy-5-methylphenyl)acetamide |

| 2 | Etherification | N-(2-hydroxy-5-methylphenyl)acetamide | 2-Bromopropane, K2CO3 | N-(2-isopropoxy-5-methylphenyl)acetamide |

| 3 | Bromination | N-(2-isopropoxy-5-methylphenyl)acetamide | N-Bromosuccinimide | N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide |

| 4 | Deprotection | N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide | HCl, H2O | This compound |

Advanced Spectroscopic Characterization for Structural Elucidation of 4 Bromo 2 Isopropoxy 5 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

The predicted ¹H NMR spectrum of 4-Bromo-2-isopropoxy-5-methylaniline in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to each unique proton environment. The aromatic region is expected to show two singlets, a consequence of the substitution pattern on the benzene (B151609) ring which isolates the aromatic protons from spin-spin coupling with each other. The isopropoxy group will present a characteristic septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group on the aromatic ring and the amine protons will each produce a singlet.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Proposed Assignment |

|---|---|---|---|

| ~ 7.0 | Singlet | 1H | Ar-H |

| ~ 6.5 | Singlet | 1H | Ar-H |

| ~ 4.4 | Septet | 1H | -OCH(CH₃)₂ |

| ~ 3.6 | Broad Singlet | 2H | -NH₂ |

| ~ 2.2 | Singlet | 3H | Ar-CH₃ |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts are influenced by the electronic effects of the various substituents on the aromatic ring. The isopropoxy group will contribute two signals, one for the methine carbon and another for the methyl carbons.

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Proposed Assignment |

|---|---|

| ~ 145.0 | C-NH₂ |

| ~ 144.0 | C-O |

| ~ 132.0 | C-CH₃ |

| ~ 120.0 | Ar-CH |

| ~ 115.0 | Ar-CH |

| ~ 110.0 | C-Br |

| ~ 72.0 | -OCH(CH₃)₂ |

| ~ 22.0 | -OCH(CH₃)₂ |

Two-dimensional NMR techniques are crucial for confirming the assignments made from 1D NMR spectra and for establishing the complete molecular connectivity.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show a correlation between the methine proton of the isopropoxy group and the protons of the isopropoxy methyl groups, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. For instance, it would link the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds). Key expected correlations would include the protons of the isopropoxy group with the ether-linked aromatic carbon, and the protons of the aromatic methyl group with the adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. A NOESY spectrum would be expected to show a correlation between the protons of the isopropoxy group and the adjacent aromatic proton, helping to confirm the substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The resulting spectrum provides a fingerprint of the functional groups present. The predicted IR spectrum of this compound would display characteristic absorption bands for the amine, ether, and aromatic functionalities.

Predicted IR Absorption Bands for this compound

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3400-3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine |

| 3100-3000 | C-H Stretching | Aromatic |

| 2980-2850 | C-H Stretching | Aliphatic (Isopropoxy, Methyl) |

| 1620-1580 | N-H Bending | Primary Amine |

| 1500-1400 | C=C Stretching | Aromatic Ring |

| 1250-1200 | C-O Stretching | Aryl Ether |

| 1100-1000 | C-N Stretching | Aromatic Amine |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The substituted benzene ring in this compound acts as a chromophore. The presence of auxochromes such as the amino (-NH₂), isopropoxy (-OCH(CH₃)₂), and methyl (-CH₃) groups are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Maxima for this compound

| λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~ 210 | π → π* | Benzene Ring |

| ~ 250 | π → π* | Benzene Ring |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the molecular formula. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass |

|---|---|

| [C₁₀H₁₄⁷⁹BrNO]⁺ | 243.0259 |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and crystal packing. A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD) and others, yielded no entries for this compound. Consequently, crucial data regarding its crystal system, space group, unit cell dimensions, and atomic coordinates are not available in the public domain. Without this foundational data, a detailed discussion of its solid-state conformation and intermolecular interactions cannot be conducted.

Complementary Spectroscopic Techniques

In addition to X-ray crystallography, other spectroscopic methods provide valuable insights into the molecular structure and electronic properties of a compound.

Raman Spectroscopy: This technique is used to probe the vibrational modes of a molecule, offering a detailed fingerprint based on the scattering of monochromatic light. It is particularly useful for identifying functional groups and understanding molecular symmetry. While general principles of Raman spectroscopy for substituted anilines are well-documented, specific Raman spectra for this compound, detailing characteristic peaks and their assignments, have not been published in the reviewed literature.

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a specialized technique for studying chemical species that have one or more unpaired electrons, such as radicals or certain transition metal complexes. For a molecule like this compound, EPR would typically only be applicable if it were to form a radical species. Searches for EPR studies on this compound, or its potential radical cations or anions, were unsuccessful. This suggests that either its paramagnetic properties have not been investigated or the results have not been disseminated in publicly accessible sources.

The investigation into the advanced spectroscopic characterization of this compound underscores a gap in the available chemical literature. While the synthesis of this compound may be noted in various chemical catalogs, its detailed structural and spectroscopic properties remain uncharacterized in the public scientific record. Therefore, the creation of detailed data tables and an in-depth discussion of research findings as per the requested outline is not feasible at this time.

Synthetic Transformations and Chemical Derivatization of 4 Bromo 2 Isopropoxy 5 Methylaniline

Palladium-Catalyzed Cross-Coupling Reactions at the Aryl Bromide Position

The bromine atom on the aromatic ring of 4-bromo-2-isopropoxy-5-methylaniline is strategically positioned for palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. However, these reactions are often performed on a protected form of the aniline (B41778) to prevent interference from the amino group.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. In the context of this compound, this reaction is typically carried out after protection of the amino group, for example, as an acetamide. This N-acetyl derivative, N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide, is a common substrate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.

The coupling reaction involves the palladium-catalyzed reaction of the N-acetylated aryl bromide with a boronic acid or ester. A widely used coupling partner is the pinacol ester of N-Boc-tetrahydropyridinylboronic acid. The reaction is conducted in the presence of a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, typically an aqueous solution of sodium carbonate.

Table 1: Suzuki-Miyaura Coupling of N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide

| Aryl Halide | Boronic Ester | Catalyst | Base | Solvent System | Product |

| N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide | tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate | Pd(dppf)Cl₂ | aq. Na₂CO₃ | Dioxane/Water | N-(4-(1-(tert-butoxycarbonyl)-1,2,3,6-tetrahydropyridin-4-yl)-2-isopropoxy-5-methylphenyl)acetamide |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This transformation would involve the reaction of this compound at the C4-bromo position with a primary or secondary amine. While this is a common strategy for synthesizing complex substituted anilines, a review of scientific and patent literature did not yield specific examples of the Buchwald-Hartwig amination being performed on this compound.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper co-catalysts. This reaction would enable the introduction of an alkyne moiety at the C4 position of the this compound ring system. Despite the utility of this reaction in medicinal chemistry, specific documented instances of the Sonogashira coupling with this compound as the substrate were not found in the surveyed literature.

Reactions Involving the Aromatic Amino Group of this compound

The amino group of this compound is a key functional handle for derivatization, allowing for the formation of amides and ureas, or for its conversion into other functional groups via diazotization.

Amidation: The primary amino group of this compound readily undergoes acylation to form amides. This reaction is not only a means of derivatization but also serves as a common protecting group strategy to moderate the reactivity of the aniline and prevent side reactions during subsequent transformations, such as the Suzuki-Miyaura coupling mentioned previously. A typical amidation involves reacting the aniline with an acylating agent like acetic anhydride. google.com This reaction proceeds efficiently to yield the corresponding N-acetyl derivative. google.com

Table 2: Amidation of this compound

| Aniline | Acylating Agent | Product |

| This compound | Acetic anhydride | N-(4-bromo-2-isopropoxy-5-methylphenyl)acetamide |

Ureation: The formation of a urea derivative would involve the reaction of the amino group with an isocyanate or a similar reagent like phosgene or its equivalents. This would result in the formation of a substituted urea, a common structural motif in pharmacologically active compounds. However, a detailed search of the scientific and patent literature did not reveal specific examples of ureation reactions involving this compound.

Aromatic primary amines can be converted into diazonium salts through reaction with nitrous acid (generated in situ from sodium nitrite and a strong acid). These diazonium salts are highly versatile intermediates that can be transformed into a wide array of functional groups through reactions such as the Sandmeyer reaction (to introduce halides, cyanide), Schiemann reaction (to introduce fluorine), or Gomberg-Bachmann reaction (for arylation). Despite the broad applicability of these transformations, no specific examples of diazotization of this compound have been documented in the reviewed literature.

Modifications and Transformations of the Isopropoxy Moiety

The isopropoxy group (–O-CH(CH₃)₂) attached to the aniline ring is, in principle, susceptible to chemical modification, most notably through O-dealkylation. This reaction typically involves the cleavage of the ether bond to yield the corresponding phenol (B47542). Common reagents used for the O-dealkylation of aryl isopropyl ethers include strong protic acids like HBr or HI, or Lewis acids such as boron tribromide (BBr₃). The reaction proceeds via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base on the isopropyl group, or through the formation of a complex with the Lewis acid, facilitating the cleavage.

However, no specific studies detailing the O-dealkylation of this compound have been found. The reaction conditions, yields, and potential side reactions for this particular substrate remain undocumented in peer-reviewed journals or patents. Theoretical considerations suggest that the electron-donating nature of the amino group and the methyl group, combined with the electron-withdrawing bromo substituent, would influence the electron density of the aromatic ring and, consequently, the reactivity of the isopropoxy group. Yet, without experimental data, any discussion of specific outcomes remains speculative.

Table 1: Plausible but Undocumented O-Dealkylation Transformation

| Starting Material | Reagent | Potential Product | Status |

|---|

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Core Ring

The reactivity of the benzene (B151609) ring in this compound towards substitution reactions is governed by the directing effects of its substituents: the amino (–NH₂), isopropoxy (–O-iPr), methyl (–CH₃), and bromo (–Br) groups.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the amino, isopropoxy, and methyl groups are all activating, ortho-, para-directing substituents. The amino group is a powerful activator, followed by the isopropoxy and then the methyl group. The bromine atom is a deactivating but ortho-, para-directing substituent. The positions on the ring available for substitution are C3 and C6.

The powerful activating and directing effects of the –NH₂ and –O-iPr groups would strongly favor electrophilic attack at the positions ortho and para to them. Given the existing substitution pattern, the C6 position is ortho to the amino group and para to the methyl group, making it a highly likely site for substitution. The C3 position is ortho to both the isopropoxy and bromo groups. Predicting the precise outcome of an electrophilic substitution reaction, such as nitration, halogenation, or sulfonation, would require experimental investigation, as steric hindrance and the interplay of electronic effects would determine the regioselectivity. For instance, nitration would likely yield 6-nitro-4-bromo-2-isopropoxy-5-methylaniline. However, no published research has confirmed this or other specific EAS reactions on this substrate.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is less common for this type of molecule unless a strong electron-withdrawing group is present on the ring, typically ortho or para to a good leaving group (like the bromo substituent). The current substituents (–NH₂, –O-iPr, –CH₃) are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, SNAr reactions on this compound are generally not expected to proceed under standard conditions. For such a reaction to occur, the amino group would likely need to be converted into a potent electron-withdrawing group, such as a diazonium salt, which could then be displaced by a nucleophile. Again, the scientific literature lacks specific examples of such transformations for this compound.

Table 2: Predicted but Undocumented Aromatic Substitution Reactions

| Reaction Type | Reagent | Predicted Major Product | Status |

|---|---|---|---|

| Electrophilic (Nitration) | HNO₃/H₂SO₄ | 4-Bromo-2-isopropoxy-5-methyl-6-nitroaniline | Not documented in literature |

Utility of 4 Bromo 2 Isopropoxy 5 Methylaniline As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The structural framework of 4-Bromo-2-isopropoxy-5-methylaniline makes it an adept starting material for the synthesis of complex organic molecules, particularly in the pharmaceutical and fine chemical industries. The aniline (B41778) moiety is a common feature in many biologically active compounds, and the substituents on this molecule offer multiple points for chemical modification.

The primary amine group can undergo a wide array of reactions, including acylation, alkylation, and diazotization, which allows for the extension of the molecular structure or the introduction of new functional groups. More significantly, the bromine atom at the 4-position is a key feature for modern synthetic chemistry. It can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. chemicalbook.com These reactions are fundamental for creating carbon-carbon and carbon-nitrogen bonds, which form the core of many complex pharmaceutical intermediates and other high-value organic compounds. chemicalbook.com The strategic placement of the isopropoxy and methyl groups can also direct further electrophilic aromatic substitution reactions, providing a high degree of control over the final product's architecture.

Role in the Development of Specialty Chemicals and Functional Materials

In the realm of materials science, substituted anilines are foundational components for creating specialty chemicals and functional materials, including polymers and organic electronic materials. echemi.com The properties of this compound suggest its potential utility in this area. The amine functionality allows it to be incorporated into polymer chains, such as polyamides or polyimides, through polymerization reactions.

Furthermore, the aromatic and halogenated nature of the molecule could be exploited in the synthesis of functional materials with specific electronic or photophysical properties. For instance, aniline derivatives are precursors to conductive polymers and materials used in the development of organic light-emitting diodes (OLEDs) and other electronic components. bldpharm.com The bromine atom can be used to tune the electronic properties of such materials or to serve as a reactive site for grafting the molecule onto surfaces or into larger macromolecular structures.

Applications in the Synthesis of Dyes and Pigments

Aromatic amines are a cornerstone of the dye and pigment industry, primarily serving as precursors for azo dyes. nih.govchemicalbook.com Azo dyes, characterized by the nitrogen-nitrogen double bond (-N=N-), constitute the largest class of synthetic colorants. nih.gov The synthesis involves a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich substrate like a phenol (B47542) or another aniline.

This compound is an ideal candidate for the first step, diazotization, where its primary amine group is converted into a reactive diazonium salt using nitrous acid. This intermediate can then be reacted with various coupling agents to produce a wide spectrum of colors. The final hue and properties of the resulting dye, such as lightfastness and solubility, would be influenced by the specific substituents on the aniline ring—bromo, isopropoxy, and methyl groups—as well as the structure of the chosen coupling partner. chemicalbook.comsmolecule.com This makes the compound a potentially valuable intermediate for creating custom colorants for textiles, plastics, and other materials. smolecule.com

Potential as an Intermediate in Agrochemicals Synthesis

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, often relies on heterocyclic chemistry and the use of versatile building blocks. Substituted anilines are frequently used as starting materials for the synthesis of these active ingredients. echemi.comsmolecule.com The chemical structure of this compound contains features common to many agrochemical compounds.

The molecule can serve as a scaffold to construct more complex heterocyclic systems through ring-closing reactions involving the amine group and other reagents. The bromo- and methyl-substituted aromatic ring is a structural motif found in various pesticides. Therefore, this compound represents a plausible intermediate for the synthesis of novel crop protection agents, where its substituents could be fine-tuned to optimize biological activity and selectivity. echemi.comsmolecule.com

Future Research Directions and Emerging Trends in Substituted Aniline Chemistry

Development of Novel and Efficient Synthetic Methodologies for Haloalkoxyanilines

The synthesis of highly substituted anilines, including haloalkoxyanilines, has traditionally relied on multi-step processes that can be inefficient and generate significant waste. youtube.com Current research is intensely focused on developing more elegant and effective synthetic strategies.

One major trend is the advancement of catalytic cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination have been pivotal, allowing for the formation of C-N bonds with a wide range of substrates. galchimia.com Future work aims to develop catalysts, often based on palladium or copper, that are more robust, operate under milder conditions, and are effective for coupling challenging substrates, such as aryl chlorides. organic-chemistry.org The use of specialized ligands is crucial for improving catalyst stability and reaction efficiency. organic-chemistry.org

Another promising avenue is the direct amination of C-H bonds, which avoids the need for pre-functionalized starting materials like aryl halides. researchgate.net While still a developing area, electrochemical and photoredox catalysis are showing potential for achieving this transformation under mild conditions. galchimia.comresearchgate.net Furthermore, metal-free synthesis is gaining traction. rsc.org The use of Brønsted acidic ionic liquids, for example, can catalyze Friedel-Crafts type reactions to produce aniline (B41778) derivatives without the need for metal catalysts or organic solvents. rsc.org Microwave-assisted organic synthesis (MAOS) also represents a significant step forward, offering a green chemistry approach that can dramatically reduce reaction times and eliminate the need for traditional solvents. tandfonline.com

A comparison of emerging synthetic methodologies is presented below:

| Methodology | Catalyst/Reagent | Key Advantages | Challenges |

| Catalytic C-H Amination | Transition Metals (Pd, Rh, Ru), Photoredox Catalysts | Atom economy, reduced pre-functionalization steps. researchgate.net | Regioselectivity, substrate scope limitations. researchgate.net |

| Advanced Buchwald-Hartwig Amination | Palladium/Copper with specialized ligands. | Broad substrate scope, high yields. galchimia.comorganic-chemistry.org | Catalyst cost and stability, removal of metal residues. |

| Metal-Free Synthesis | Brønsted Acidic Ionic Liquids (BAILs). | Avoids toxic metal catalysts, reusable catalysts, solvent-free conditions. rsc.org | Limited to specific reaction types, catalyst efficiency. |

| Microwave-Assisted Synthesis | No catalyst required in some cases. | Rapid reaction times, improved yields, solvent-free potential. tandfonline.com | Scalability, specialized equipment required. |

| Chemoenzymatic Synthesis | Immobilized Nitroreductase Enzymes. | High chemoselectivity, mild aqueous conditions, avoids precious metals and H2 gas. acs.org | Enzyme stability and cost, productivity for large-scale synthesis. acs.org |

Advanced Computational Approaches for Predicting Molecular Behavior and Reaction Pathways

Computational chemistry has become an indispensable tool in modern chemical research, enabling scientists to predict the properties and reactivity of molecules with increasing accuracy. For substituted anilines, these approaches provide profound insights that can guide experimental design and accelerate discovery.

Quantum mechanical methods, such as Density Functional Theory (DFT), are used to calculate a wide range of molecular properties. umn.eduresearchgate.net These include electronic characteristics like the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding a molecule's reactivity and electro-optical properties. umn.eduresearchgate.net By modeling these parameters, researchers can predict how different substituents on the aniline ring will influence its behavior in chemical reactions.

A significant application of these computational tools is in the development of Quantitative Structure-Metabolism Relationship (QSMR) models. nih.gov These models use calculated physicochemical parameters to predict the metabolic fate of substituted anilines. nih.govtandfonline.com For instance, the partial atomic charge on the amine nitrogen can be a key predictor of whether an aniline will undergo N-acetylation. tandfonline.com Such predictive models are invaluable in fields like drug discovery for anticipating how a molecule will be processed in a biological system.

Key areas of computational focus include:

Reaction Mechanism Elucidation: Simulating reaction pathways to understand transition states and predict product formation.

Property Prediction: Calculating electronic, steric, and solvation properties to forecast reactivity, stability, and potential applications. umn.edu

Virtual Screening: Building computational models to screen virtual libraries of aniline derivatives for desired properties before committing to laboratory synthesis.

Exploration of New Derivatization Strategies for Enhanced Chemical Diversity

To explore the vast chemical space accessible from the aniline scaffold, researchers are continuously developing novel derivatization strategies. Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. This is critical for fine-tuning the pharmacological or material properties of a molecule. cresset-group.com

One key strategy involves bioisosteric replacement, where a part of the molecule, such as the aniline group itself, is replaced by another functional group with similar physical or chemical properties. cresset-group.com This can mitigate undesirable traits like metabolic instability or toxicity while retaining or enhancing the desired activity. cresset-group.com Computational tools are often used to identify promising bioisosteres, such as benzimidazoles or substituted phenols, as replacements for the aniline moiety. cresset-group.com

Furthermore, late-stage functionalization (LSF) is a powerful approach where complex molecules are modified in the final steps of a synthesis. This allows for the rapid creation of a diverse range of analogues from a common intermediate. Photochemical reactions are particularly well-suited for LSF due to their often mild and selective nature. acs.org By developing new derivatization reactions, chemists can generate extensive libraries of novel substituted anilines for screening in drug discovery and materials science.

Integration of Automated Synthesis and High-Throughput Screening in Aniline Research

The combination of automated synthesis and high-throughput screening (HTS) is revolutionizing chemical research by dramatically increasing the pace of discovery. anu.edu.au Automated platforms can perform numerous reactions in parallel, enabling the rapid synthesis of large libraries of compounds, such as substituted aniline derivatives. anu.edu.au

Once synthesized, these libraries can be evaluated using HTS methods. HTS employs robotic systems to test thousands of compounds for a specific biological activity or physical property in a short period. drugtargetreview.com For example, in drug discovery, HTS can be used to identify aniline derivatives that inhibit a specific enzyme or bind to a particular receptor. drugtargetreview.comnih.gov

The integration of these technologies creates a powerful cycle of design, synthesis, and testing:

A virtual library of aniline derivatives is designed using computational methods.

Automated synthesizers produce a physical library of these compounds.

HTS platforms screen the library for compounds with the desired activity.

The data from the screen informs the design of the next generation of compounds, leading to iterative optimization.

This approach is not limited to drug discovery; it can also be applied to materials science, for instance, by screening libraries of aniline derivatives for properties relevant to polymers or electronic materials. The use of high-throughput techniques for optimizing reaction conditions, such as in photochemical transformations, is also becoming more common. acs.org

Sustainable and Environmentally Benign Chemical Processes in Aniline Production

There is a strong global push to make chemical manufacturing more sustainable, and aniline production is no exception. Traditional methods often rely on harsh conditions and petroleum-based feedstocks, such as the nitration of benzene (B151609) followed by hydrogenation. tandfonline.com This process uses corrosive acids and can generate significant environmental waste. tandfonline.com

Future-focused research is centered on developing "green" alternatives. A major breakthrough is the production of aniline from bio-based raw materials, such as plant biomass. wiley.comcovestro.com Companies like Covestro are pioneering processes that use industrial sugars derived from biomass to produce aniline, completely replacing the need for petroleum and reducing the carbon footprint. wiley.comcovestro.com Another approach involves using industrial fermentation with proprietary microorganisms to produce biobased aniline derivatives like anthranilic acid. einpresswire.com

In addition to renewable feedstocks, new process technologies are being developed to be more environmentally friendly. These include:

Advanced Catalysis: Developing catalysts that operate at lower temperatures and pressures to reduce energy consumption. coherentmarketinsights.com

Electrocatalysis: Using electricity to drive the chemical reactions, which can offer a greener alternative to traditional methods. chemistryworld.com

Biocatalysis: Employing enzymes, such as immobilized nitroreductases, to perform chemical transformations in water under mild conditions, thus avoiding harsh reagents and organic solvents. acs.org

Circular Economy Principles: Designing processes that recycle solvents and byproducts, minimizing waste and the need for new raw materials. coherentmarketinsights.com

This shift towards sustainability is not only environmentally crucial but is also becoming economically advantageous as companies and consumers demand greener products. coherentmarketinsights.com

Q & A

Q. What are the key analytical techniques for verifying the purity and structure of 4-Bromo-2-isopropoxy-5-methylaniline, and how can common impurities be identified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the substitution pattern of the aromatic ring and isopropoxy group. For example, analogous bromoaniline derivatives (e.g., 4-Bromo-2-methylaniline) show distinct aromatic proton splitting patterns in -NMR .

- High-Performance Liquid Chromatography (HPLC): Optimize reverse-phase methods to quantify purity and detect impurities. Kanto Reagents catalogs report >95% purity for related bromoanilines using HPLC .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or GC-MS. Similar compounds (e.g., 2-Bromo-5-methylaniline) have been characterized using these techniques .

- Elemental Analysis: Validate elemental composition (C, H, N, Br) to ensure stoichiometric consistency.

Q. What synthetic strategies are effective for introducing the isopropoxy group into bromoaniline derivatives, and how can regioselectivity be controlled?

Methodological Answer:

- Nucleophilic Aromatic Substitution: React 4-bromo-5-methyl-2-nitroanisole with isopropyl alcohol under basic conditions (e.g., KCO/DMF), followed by nitro reduction. Methoxy analogs (e.g., 4-Bromo-5-methoxy-2-methylaniline) use similar approaches .

- Protecting Group Strategies: Protect the amine group with acetyl or Boc to prevent side reactions during alkoxylation. For example, 2-Bromo-4-methylaniline derivatives are synthesized with acetyl protection .

- Regioselectivity Control: Use steric and electronic directing effects. The methyl group at position 5 and bromine at position 4 direct substitution to position 2, as seen in structurally related compounds .

Advanced Research Questions

Q. How does steric hindrance from the isopropoxy group influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling: Compare reaction yields with less hindered analogs (e.g., 4-Bromo-2-methoxyaniline). Steric bulk may reduce coupling efficiency; optimize using bulky ligands (e.g., SPhos) or higher temperatures .

- Buchwald-Hartwig Amination: Evaluate the impact of isopropoxy on amine coupling. For brominated benzaldehyde derivatives, steric effects are mitigated by using Pd(OAc)/XPhos .

- Computational Modeling: Perform DFT calculations to assess steric parameters (e.g., Tolman cone angle) and electronic effects on transition states.

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives, and what software tools are recommended?

Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation in solvents like dichloromethane/hexane. Analogous bromoanilines (e.g., 3-Bromo-4-methylaniline) crystallize in monoclinic systems .

- Data Collection and Refinement: Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. SHELX is robust for small-molecule crystallography, even with twinned crystals .

- Validation: Cross-check bond lengths and angles with Cambridge Structural Database entries for brominated anilines.

Q. What mechanistic insights can be gained from studying the thermal degradation pathways of this compound under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under nitrogen/air to identify decomposition stages. Compare with brominated analogs (e.g., 2-Bromo-5-methylbenzaldehyde, which degrades at ~200°C) .

- Gas Chromatography-Mass Spectrometry (GC-MS): Analyze volatile degradation products (e.g., isopropyl bromide, methylamine) to propose cleavage mechanisms.

- Kinetic Studies: Use Arrhenius plots to determine activation energy for degradation, as applied to similar halogenated aromatics .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound analogs?

Methodological Answer:

- Source Validation: Cross-reference data from peer-reviewed journals vs. supplier catalogs. For example, Kanto Reagents lists 3-Bromo-4-methylaniline with mp 27–30°C, while NIST data may vary .

- Experimental Reproducibility: Replicate synthesis/purification steps (e.g., recrystallization solvents) to isolate polymorphic forms.

- Advanced Characterization: Use variable-temperature XRD or DSC to confirm phase transitions, as done for brominated resorcinol derivatives .

Methodological Best Practices

- Synthetic Reproducibility: Document reaction conditions (e.g., solvent purity, catalyst batches) to mitigate variability, as emphasized in Kanto Reagents’ protocols .

- Data Archiving: Deposit crystallographic data in public databases (e.g., CCDC) to enhance transparency, following practices for SHELX-refined structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.